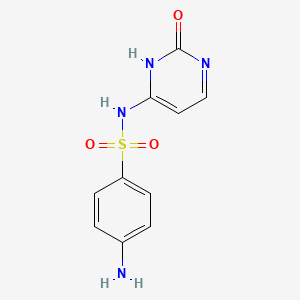
4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide involves several steps. One common synthetic route starts with the reaction of 4-aminobenzenesulfonamide with a suitable pyrimidine derivative under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Análisis De Reacciones Químicas
4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides .
Aplicaciones Científicas De Investigación
4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenase or kinase, by binding to their active sites and preventing substrate binding . This inhibition can lead to a reduction in the production of inflammatory mediators or the disruption of cellular signaling pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
4-amino-N-(2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N-(1-ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzenesulfonamide: This compound has an ethyl group instead of a hydrogen atom at the 1-position of the pyrimidine ring, which may affect its chemical reactivity and biological activity.
4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino-N-(1,3-thiazol-2-yl)benzenesulfonamide: This compound contains an indole moiety and a thiazole ring, which may confer different pharmacological properties compared to the pyrimidine derivative.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities .
Propiedades
Número CAS |
3346-12-1 |
|---|---|
Fórmula molecular |
C10H10N4O3S |
Peso molecular |
266.28 g/mol |
Nombre IUPAC |
4-amino-N-(2-oxo-1H-pyrimidin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N4O3S/c11-7-1-3-8(4-2-7)18(16,17)14-9-5-6-12-10(15)13-9/h1-6H,11H2,(H2,12,13,14,15) |
Clave InChI |
VCOUXVOVQPWIOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)


![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)

![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)



